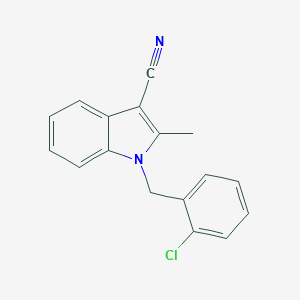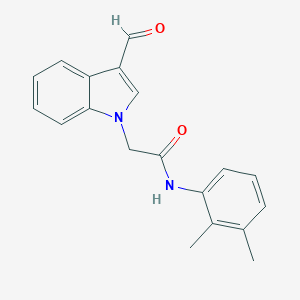![molecular formula C29H24Cl2N2O2 B297794 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297794.png)
2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation, this compound A has been found to inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory genes. In neurological disorders, this compound A has been suggested to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, this compound A has been found to induce apoptosis and inhibit angiogenesis. In inflammation, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound A has been suggested to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its potential therapeutic properties in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the scientific research of 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential use in combination therapy with other drugs. Additionally, more research is needed to determine the safety and efficacy of this compound A in clinical trials.
Méthodes De Synthèse
2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A can be synthesized using a multi-step process involving the reaction of 2,6-dichlorobenzyl alcohol with 4-hydroxyphenylacetic acid, followed by cyclization with 4-ethylphenylamine. The resulting product is then subjected to further reactions to yield the final compound. This synthesis method has been optimized to produce this compound A in high yields and purity.
Applications De Recherche Scientifique
2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been studied for its potential therapeutic properties in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, this compound A has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound A has been investigated for its potential neuroprotective effects.
Propriétés
Formule moléculaire |
C29H24Cl2N2O2 |
|---|---|
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
2-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-(4-ethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H24Cl2N2O2/c1-2-19-10-14-21(15-11-19)33-28(32-27-9-4-3-6-23(27)29(33)34)20-12-16-22(17-13-20)35-18-24-25(30)7-5-8-26(24)31/h3-17,28,32H,2,18H2,1H3 |
Clé InChI |
VYTUWXCXRGRAIU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl |
SMILES canonique |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297711.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297713.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297714.png)
![ethyl 2-[4-(2-amino-2-oxoethoxy)-3-bromobenzylidene]-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297715.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297717.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297719.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)

![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)
![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)
